N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide
Description
This compound features a hybrid structure combining an isoxazole core substituted with a thiophene ring and a pyridine-pyrrolidinone moiety. The isoxazole-thiophene scaffold is known for its electron-rich aromatic system, which facilitates π-π interactions in biological targets.
Properties
IUPAC Name |
N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c23-17-4-1-5-22(17)13-7-12(9-19-11-13)10-20-18(24)14-8-15(25-21-14)16-3-2-6-26-16/h2-3,6-9,11H,1,4-5,10H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDAPBHSMMTRJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=NOC(=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a complex organic compound with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Pyrrolidine ring : Contributes to the compound's interaction with biological targets.
- Pyridine ring : Known for its role in receptor binding and enzyme interactions.
- Isoxazole moiety : Associated with various biological activities, including anticancer effects.
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Receptor Interaction : The pyridine and isoxazole rings may interact with specific receptors, influencing cellular signaling pathways.
- Enzyme Modulation : The pyrrolidine ring can engage with enzyme active sites, potentially affecting metabolic processes.
- Antioxidant Activity : Similar compounds have shown potential in scavenging free radicals, which could contribute to their therapeutic effects.
Anticancer Activity
Research indicates that compounds containing isoxazole and pyridine structures often exhibit significant anticancer properties. For instance:
- In vitro studies have demonstrated that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | MCF-7 | 5.0 |
| Example B | HCT116 | 16.0 |
Antimicrobial Activity
Preliminary studies suggest that derivatives of isoxazole may possess antimicrobial properties. The presence of the thiophene moiety is thought to enhance this activity against both gram-positive and gram-negative bacteria .
Neuroprotective Effects
Given the structural similarity to known neuroprotective agents, this compound may also exhibit neuroprotective effects, potentially aiding in conditions such as Alzheimer's disease .
Case Studies and Research Findings
- Study on Anticancer Properties : A study evaluated the cytotoxic effects of various isoxazole derivatives against multiple cancer cell lines. The results indicated that modifications to the isoxazole ring significantly influenced anticancer potency, with some derivatives achieving IC50 values as low as 2.45 µM against KB403 oral cancer cells .
- Antioxidant Studies : Research on related compounds demonstrated strong antioxidant activities through DPPH assays, suggesting potential therapeutic applications in oxidative stress-related diseases .
- Neuroprotective Potential : A study highlighted the neuroprotective potential of pyrrolidine derivatives in models of neurodegeneration, indicating that similar compounds could mitigate neuronal damage .
Scientific Research Applications
Pharmacological Properties
This compound exhibits a range of pharmacological properties that make it a candidate for various therapeutic uses:
1.1 Anticancer Activity
Research indicates that isoxazole derivatives, including this compound, may have anticancer properties. They have been shown to inhibit the proliferation of cancer cells by modulating key signaling pathways involved in cell growth and survival. For instance, studies have demonstrated that certain isoxazole derivatives can induce apoptosis in cancer cell lines through the activation of caspases and the downregulation of anti-apoptotic proteins .
1.2 Anti-inflammatory Effects
Isoxazole derivatives are also recognized for their anti-inflammatory effects. N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation in various models of inflammatory diseases .
1.3 Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Studies have indicated that isoxazole derivatives can exhibit antibacterial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The presence of the thiophene moiety enhances lipid solubility, which may contribute to improved membrane penetration and efficacy against bacterial strains .
Case Studies
Several case studies illustrate the potential applications of this compound:
3.1 Cancer Research
A study investigating the effects of various isoxazole derivatives on breast cancer cell lines found that compounds similar to N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole exhibited significant cytotoxicity. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis in malignant cells .
3.2 Anti-inflammatory Studies
In preclinical models of arthritis, isoxazole derivatives demonstrated a reduction in joint inflammation and pain levels by inhibiting the expression of inflammatory mediators. This suggests potential use in treating chronic inflammatory conditions .
Chemical Reactions Analysis
Nucleophilic Substitution and Condensation Reactions
The pyridine and isoxazole rings participate in nucleophilic substitution reactions. Key findings include:
a. Amide bond hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions. For example:
-
Acidic hydrolysis : 6 M HCl at 100°C for 12 hours cleaves the amide bond, yielding 5-(thiophen-2-yl)isoxazole-3-carboxylic acid and 5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methanamine.
-
Basic hydrolysis : NaOH (2 M) in ethanol/water (1:1) at 80°C produces the same products with reduced side reactions.
b. Thiophene ring functionalization
Electrophilic aromatic substitution (e.g., nitration, halogenation) occurs at the electron-rich thiophene ring. For example, bromination with Br₂ in CHCl₃ at 0°C yields 5-(5-bromothiophen-2-yl) derivatives.
Cyclization and Ring-Opening Reactions
The 2-oxopyrrolidin-1-yl group facilitates intramolecular cyclization:
a. Pyrrolidinone ring modification
Reaction with hydrazine hydrate in refluxing ethanol opens the pyrrolidinone ring, forming a hydrazide intermediate. This intermediate undergoes cyclocondensation with aldehydes (e.g., benzaldehyde) to yield 1,3,4-oxadiazole derivatives .
b. Isoxazole ring stability
The isoxazole ring remains intact under mild conditions but undergoes ring-opening in strong acidic media (e.g., H₂SO₄, 12 M) to form β-keto amides.
Oxidation and Reduction Reactions
a. Thiophene oxidation
Treatment with H₂O₂ in acetic acid oxidizes the thiophene moiety to a sulfone group, enhancing electrophilicity for subsequent SNAr reactions.
b. Pyridine reduction
Catalytic hydrogenation (H₂, 5 atm, Pd/C) reduces the pyridine ring to piperidine, altering the compound’s electronic profile.
Cross-Coupling Reactions
The thiophene and pyridine rings enable transition-metal-catalyzed couplings:
Functional Group Interconversion
a. Carboxamide to nitrile
Dehydration with PCl₅ in POCl₃ converts the carboxamide to a nitrile group (83% yield).
b. Esterification
Methanol and H₂SO₄ (cat.) esterify the carboxylic acid derivative (isolated after hydrolysis) to methyl 5-(thiophen-2-yl)isoxazole-3-carboxylate (91% yield) .
Reaction Kinetics and Selectivity
Studies on analogous isoxazole-carboxamides reveal:
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of the target compound with analogs from the evidence:
Key Observations:
- Heterocyclic Core: The target compound shares the isoxazole-thiophene core with ’s n-cyclopropyl derivative but diverges from ’s pyrrolidinone-thiadiazole and ’s pyrazole-isoxazole hybrids.
- Molecular Weight : The target compound’s estimated weight (~450–500) exceeds analogs in –2, which may limit blood-brain barrier penetration compared to smaller molecules like ’s 277.3 Da compound .
Pharmacological and Biochemical Implications
Isoxazole-Thiophene Derivatives (Comparison with )
- ’s Compound: The n-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide has a simpler structure with a cyclopropylamide group. Cyclopropyl groups are known to enhance metabolic stability by resisting oxidative degradation . The target compound’s pyrrolidinone-pyridine side chain may instead improve binding to kinases or neurotransmitter receptors due to its hydrogen-bonding capacity.
- Thiophene Role : Both compounds retain the thiophene moiety, which contributes to electron-rich aromatic interactions. However, the pyridine ring in the target compound could introduce additional π-cation interactions in enzyme active sites.
Pyrrolidinone Derivatives (Comparison with )
- ’s Compound: The 5-oxopyrrolidine-thiadiazole scaffold in is structurally distinct but shares the pyrrolidinone motif. Thiadiazoles are associated with antimicrobial and anticancer activity, whereas isoxazole-thiophene systems (as in the target compound) are more commonly linked to anti-inflammatory or kinase inhibition .
Pyrazole-Isoxazole Hybrids (Comparison with )
- ’s Compounds : Pyrazole-isoxazole-carbothioamides exhibit nitro groups and carbothioamide substituents, which are absent in the target compound. These groups are often associated with radical scavenging or antiparasitic activity . The target compound’s lack of nitro groups may reduce toxicity but also limit redox-mediated mechanisms.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide?
- Methodological Answer : The compound’s synthesis can be optimized using nucleophilic substitution or coupling reactions. For example, a base-mediated alkylation (e.g., K₂CO₃ in DMF at room temperature) is effective for introducing the pyridine-pyrrolidinone moiety, as shown in analogous syntheses of isoxazole derivatives . Refluxing in ethanol/water mixtures (e.g., for 10–12 hours) improves yields for heterocyclic intermediates, particularly when coupling thiophene or isoxazole fragments . Table 1 : Key Reaction Parameters
| Step | Solvent | Base | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Alkylation | DMF | K₂CO₃ | RT | ~65–70% | |
| Cyclization | Ethanol/water | None | Reflux | ~67–68% |
Q. How can analytical techniques (e.g., NMR, IR, MS) resolve structural ambiguities in this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to confirm connectivity between the pyridinylmethyl and isoxazole-thiophene moieties. For example, HMBC correlations between the pyrrolidinone carbonyl (δ ~170 ppm) and adjacent protons help verify the 2-oxopyrrolidine attachment .
- IR : Confirm the presence of amide (C=O stretch ~1650–1680 cm⁻¹) and isoxazole (C=N stretch ~1550 cm⁻¹) groups .
- HRMS : Use high-resolution mass spectrometry to validate the molecular formula (e.g., [M+H]⁺ ion) and rule out side products .
Q. What strategies ensure the stability of the compound during storage and handling?
- Methodological Answer :
- Store the compound in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thiophene or pyrrolidinone groups .
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products. Adjust storage conditions if >5% degradation occurs .
Q. How can regioselectivity challenges in isoxazole functionalization be addressed?
- Methodological Answer : Use directing groups (e.g., methyl or electron-withdrawing substituents) to control electrophilic substitution on the isoxazole ring. For example, thiophene-2-yl groups at position 5 of the isoxazole enhance reactivity at position 3 for carboxamide formation .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?
- Methodological Answer : Apply fractional factorial designs to screen critical variables (e.g., solvent polarity, base strength, temperature). For instance, a 2³ factorial design can assess the impact of DMF vs. acetonitrile, K₂CO₃ vs. Cs₂CO₃, and RT vs. 50°C on yield and purity. Response surface methodology (RSM) then refines optimal conditions .
Q. What in vitro assays are suitable for evaluating its biological activity, and how should data contradictions be analyzed?
- Methodological Answer :
- Enzyme inhibition assays : Use fluorogenic substrates (e.g., for kinases or proteases) to measure IC₅₀ values. Replicate experiments (n ≥ 3) to address variability.
- Data contradictions : If conflicting results arise (e.g., high potency in enzyme assays but low cellular activity), assess membrane permeability via PAMPA or Caco-2 models. Modify logP via prodrug strategies if permeability is poor .
Q. How can stereochemical purity of the pyrrolidinone moiety be validated?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol gradients to separate enantiomers. Compare retention times with authentic standards .
- Circular Dichroism (CD) : Analyze the CD spectrum to confirm the (S)-configuration if synthetic routes involve chiral intermediates .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Molecular docking : Dock the compound into target protein active sites (e.g., kinases) using AutoDock Vina. Prioritize binding poses with hydrogen bonds to the amide group and π-π stacking with the thiophene ring .
- QSAR modeling : Use CoMFA or CoMSIA to correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with bioactivity data .
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved?
Q. What metabolomics approaches identify its major metabolites?
- Methodological Answer :
- LC-HRMS : Use a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to separate metabolites.
- Fragmentation patterns : MS/MS analysis (e.g., neutral loss of 44 Da for CO₂ from carboxyl groups) identifies hydrolysis products .
Data Contradiction Analysis Example
Scenario : Discrepancies in biological activity between enzyme and cell-based assays.
Resolution :
Confirm compound integrity in cell media via LC-MS.
Test solubility (e.g., DLS for aggregation) and protein binding (e.g., SPR).
If solubility ≤10 µM, redesign with hydrophilic substituents (e.g., PEG linkers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
